molecular formula C11H14N2O B3014353 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2198021-08-6

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No. B3014353
CAS RN: 2198021-08-6
M. Wt: 190.246
InChI Key: MLCCKWIQEHIWNV-UHFFFAOYSA-N
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Description

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .


Synthesis Analysis

Pyridazine derivatives can be synthesized using [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be identified using techniques like Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (NMR) .


Chemical Reactions Analysis

Pyridazine derivatives participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include color, density, hardness, and others .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For related compounds, safety data sheets can provide information on hazards, precautionary measures, and first-aid measures .

Future Directions

The future directions in the research of pyridazine derivatives could involve the development of new synthesis methods, exploration of new applications in medicinal chemistry and optoelectronics, and further investigation of their biological activities .

properties

IUPAC Name

3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCKWIQEHIWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine

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